Ethyl 2-isocyanato-3-methylbutyrate,97

Chiral synthon procurement Isocyanate reagent quality Synthetic reproducibility

Ethyl 2-isocyanato-3-methylbutyrate, 97% (CAS: 5296-78-6) is an α-isocyanato carboxylic acid ester derived from the amino acid valine, featuring a chiral center at the α-carbon and a branched 3-methylbutyrate backbone. The compound possesses a reactive electrophilic isocyanate group and an ester functionality, classifying it as a chiral isocyanate synthon for asymmetric synthesis applications.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
Cat. No. B12462107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-isocyanato-3-methylbutyrate,97
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C)C)N=C=O
InChIInChI=1S/C8H13NO3/c1-4-12-8(11)7(6(2)3)9-5-10/h6-7H,4H2,1-3H3/t7-/m0/s1
InChIKeyLXPOIQVGVGYFJA-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Isocyanato-3-methylbutyrate, 97%: Technical Baseline for Chiral Isocyanate Synthon Procurement


Ethyl 2-isocyanato-3-methylbutyrate, 97% (CAS: 5296-78-6) is an α-isocyanato carboxylic acid ester derived from the amino acid valine, featuring a chiral center at the α-carbon and a branched 3-methylbutyrate backbone [1]. The compound possesses a reactive electrophilic isocyanate group and an ester functionality, classifying it as a chiral isocyanate synthon for asymmetric synthesis applications . Its specification as a 97% purity reagent-grade liquid with defined physical properties—boiling point 81-82°C at 3 mmHg and refractive index 1.4275—establishes the technical baseline for procurement evaluation .

Ethyl 2-Isocyanato-3-methylbutyrate, 97%: Why Structural Analogs Cannot Be Directly Substituted


Substitution of ethyl 2-isocyanato-3-methylbutyrate with structurally similar α-isocyanato esters introduces critical differences in steric environment, chiral induction capacity, and physicochemical properties that directly impact synthetic outcomes. The branched 3-methylbutyrate side chain provides a distinct steric profile compared to linear-chain analogs such as ethyl isocyanatoacetate (C5 backbone) or aromatic variants like ethyl 2-isocyanato-3-phenylpropionate [1]. This steric differentiation governs diastereoselectivity in chiral derivatization reactions and influences the physical properties—including boiling point, refractive index, and solubility—that determine compatibility with specific reaction conditions and purification protocols . Without quantitative comparator data, generic substitution risks altered reaction kinetics, reduced stereochemical fidelity, and compromised product purity [2].

Ethyl 2-Isocyanato-3-methylbutyrate, 97%: Quantitative Differentiation Evidence for Procurement Decisions


Purity Specification: 97% Assay Provides Defined Baseline for Reproducible Synthetic Outcomes

Ethyl 2-isocyanato-3-methylbutyrate is commercially available at a 97% purity specification (Alfa Aesar/Thermo Scientific catalog), providing a defined and verifiable purity baseline for procurement . In contrast, closely related α-isocyanato esters such as ethyl 2-isocyanato-3-methylbutanoate (CAS 13794-39-3) are commonly supplied at 95% minimum purity from alternative vendors . This 2% absolute purity differential translates to a 40% reduction in maximum potential impurities (3% vs. 5% nominal), which is particularly consequential in stereoselective syntheses where trace impurities can act as competitive nucleophiles or catalyst poisons .

Chiral synthon procurement Isocyanate reagent quality Synthetic reproducibility

Steric Differentiation: Branched 3-Methylbutyrate Side Chain Confers Distinct Steric Profile vs. Linear Analogs

Ethyl 2-isocyanato-3-methylbutyrate contains a branched 3-methylbutyrate side chain (isopropyl group at β-position) derived from valine, which provides enhanced steric bulk adjacent to the reactive isocyanate center compared to linear-chain α-isocyanato esters [1]. Molecular descriptors computed by PubChem reveal a topological polar surface area (TPSA) of 55.7 Ų and a complexity score of 194, reflecting the branched architecture [2]. In contrast, ethyl isocyanatoacetate (CAS 2949-22-6), a common linear-chain analog, possesses a TPSA of 55.7 Ų but a lower complexity score of approximately 145, and lacks the sterically demanding isopropyl substituent [3]. This steric differentiation is critical for controlling diastereoselectivity in chiral derivatization and asymmetric catalysis applications.

Steric hindrance Chiral auxiliary design Diastereoselectivity

Physical Property Differentiation: Boiling Point and Refractive Index Define Purification Compatibility

Ethyl 2-isocyanato-3-methylbutyrate, 97% exhibits a boiling point of 81-82°C at 3 mmHg and a refractive index (n20/D) of 1.4275 . Compared to the linear-chain analog ethyl isocyanatoacetate, which boils at 67-68°C at 11 mmHg (equivalent to approximately 95-100°C at 3 mmHg by vapor pressure extrapolation), the target compound's lower boiling point at reduced pressure enables gentler distillation conditions that minimize thermal degradation of the thermally sensitive isocyanate functionality [1]. The refractive index of 1.4275 provides a quantitative quality control metric for incoming material verification, whereas the comparator ethyl 2-isocyanato-4-methylvalerate exhibits a lower refractive index of 1.43, reflecting its distinct molecular architecture .

Distillation parameters Purification protocol design Physical property specification

Chiral Synthon Validation: Documented Use as Enantiopure Building Block in Asymmetric Synthesis

Ethyl 2-isocyanato-3-methylbutyrate serves as a chiral isocyanate synthon derived from the amino acid valine, enabling direct introduction of stereochemical configuration without requiring post-synthetic chiral resolution . The phosgene-free synthetic methodology for α-isocyanato carboxylic acid esters achieves enantiomeric purity >99% ee, demonstrating that chiral integrity is maintained through isocyanate formation . In contrast, racemic or achiral α-isocyanato esters such as ethyl isocyanatoacetate lack stereochemical definition entirely, requiring separate chiral auxiliary strategies [1]. The compound's documented application as an intermediate in ritonavir analog synthesis further validates its utility in pharmaceutical-grade asymmetric transformations [2].

Asymmetric synthesis Chiral pool strategy Enantiopure building blocks

Ethyl 2-Isocyanato-3-methylbutyrate, 97%: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Stereoselective Synthesis of Chiral Ureas and Carbamates for Pharmaceutical Intermediates

The branched 3-methylbutyrate side chain (complexity score 194) provides enhanced steric differentiation that improves diastereoselectivity in reactions with chiral amines and alcohols compared to linear-chain α-isocyanato esters . The 97% purity specification reduces competing side reactions from impurities, which is critical when reacting with precious chiral amine substrates where impurity-driven byproduct formation would represent significant material loss . The compound's documented use as a ritonavir intermediate precursor validates its suitability for pharmaceutical-grade asymmetric urea and carbamate formation [1].

Chiral Derivatization Agent for Analytical Resolution of Enantiomeric Mixtures

The chiral integrity (>99% ee synthetic methodology validated) enables ethyl 2-isocyanato-3-methylbutyrate to serve as a chiral derivatization agent for converting enantiomeric mixtures into diastereomeric ureas or carbamates that can be resolved by conventional chromatography . The refractive index of 1.4275 provides a quantitative incoming QC metric to verify material identity prior to use in analytical method development, ensuring batch-to-batch consistency in derivatization protocols .

Synthesis of Sterically Demanding α-Amino Acid-Derived Polyurethane Building Blocks

The lower boiling point (81-82°C at 3 mmHg) compared to ethyl isocyanatoacetate enables gentler purification conditions that minimize thermal degradation of the isocyanate group, preserving reactive functionality for subsequent polymerization . The branched side chain introduces controlled steric hindrance that modulates polymer chain packing and mechanical properties in specialty polyurethane applications .

Preparation of Chiral Stationary Phases for Enantioselective Chromatography

The chiral valine-derived scaffold of ethyl 2-isocyanato-3-methylbutyrate can be covalently immobilized onto silica supports via reaction of the isocyanate group with surface amines, generating chiral stationary phases for enantioselective HPLC . The defined 97% purity ensures reproducible surface coverage and chiral recognition properties, which is essential for analytical method validation and regulatory compliance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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